Patent

US08227651B1

Procedure details

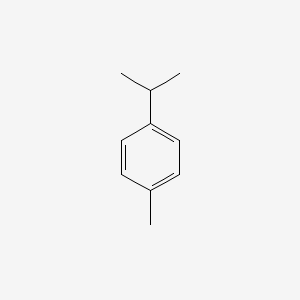

High density fuel candidates have been synthesized in up to 90% yield from β-pinene, a renewable strained bicyclic compound derived from wood and plant sources. These novel synthesis are based on heterogeneous acidic catalysts (also referred to as heteropolyacidic catalysts) including Montmorillonite-K10 and Nafion® NR-50 which promote selective isomerization and dimerization of pinenes under moderate conditions (100° C., atmospheric pressure). Montmorillonite clays have been used as catalysts for number of organic reactions and offer several advantages over classical acids. For example, the strong acidity, non-corrosive properties, mild reaction conditions, high yields, selectivity, low cost, and the ease of setting and working-up. The mesoporous Montmorillonite clays, which are dioctahedral phyllosilicates, are composed of hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2.nH2O, with an octahedral layer (AlO6 units) sandwiched between two tetrahedral layers (SiO4 units). Potassium, iron, and other cations are common substitutes. These clays typically have a surface area of 220-270 m2/g. Montmorillonite-K10 is a strong Bronsted and Lewis acidic catalyst shown to be a highly active catalyst for dimerization but is also active in the ring opening of β-pinene followed by dehydrogenation to produce p-cymene. This limited the yield of dimer to about 75%. Nafion catalysis was capable of producing dimers in up to 90% yield but was less active than the acidic clay. Amberlyst-15, a common industrial catalyst had very poor activity and conversion even at 150° C.

[Compound]

Name

Montmorillonite-K10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

bicyclic compound

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

Montmorillonite-K10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Nafion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

pinenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

Montmorillonite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Montmorillonite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

33(Al,Mg)2(Si4O10)(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].[K]>[Fe]>[CH3:7][C:6]1[CH:5]=[CH:4][C:3]([CH:2]([CH3:10])[CH3:1])=[CH:9][CH:8]=1 |^1:10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2CCC(=C)C1C2)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Three

[Compound]

|

Name

|

Montmorillonite-K10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2CCC(=C)C1C2)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Six

[Compound]

|

Name

|

bicyclic compound

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

Montmorillonite-K10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Nafion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

pinenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

Montmorillonite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

Montmorillonite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

33(Al,Mg)2(Si4O10)(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

These novel synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under moderate conditions (100° C., atmospheric pressure)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC(=CC1)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08227651B1

Procedure details

High density fuel candidates have been synthesized in up to 90% yield from β-pinene, a renewable strained bicyclic compound derived from wood and plant sources. These novel synthesis are based on heterogeneous acidic catalysts (also referred to as heteropolyacidic catalysts) including Montmorillonite-K10 and Nafion® NR-50 which promote selective isomerization and dimerization of pinenes under moderate conditions (100° C., atmospheric pressure). Montmorillonite clays have been used as catalysts for number of organic reactions and offer several advantages over classical acids. For example, the strong acidity, non-corrosive properties, mild reaction conditions, high yields, selectivity, low cost, and the ease of setting and working-up. The mesoporous Montmorillonite clays, which are dioctahedral phyllosilicates, are composed of hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2.nH2O, with an octahedral layer (AlO6 units) sandwiched between two tetrahedral layers (SiO4 units). Potassium, iron, and other cations are common substitutes. These clays typically have a surface area of 220-270 m2/g. Montmorillonite-K10 is a strong Bronsted and Lewis acidic catalyst shown to be a highly active catalyst for dimerization but is also active in the ring opening of β-pinene followed by dehydrogenation to produce p-cymene. This limited the yield of dimer to about 75%. Nafion catalysis was capable of producing dimers in up to 90% yield but was less active than the acidic clay. Amberlyst-15, a common industrial catalyst had very poor activity and conversion even at 150° C.

[Compound]

Name

Montmorillonite-K10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

bicyclic compound

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

Montmorillonite-K10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

Nafion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

pinenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

Montmorillonite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Montmorillonite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

33(Al,Mg)2(Si4O10)(OH)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:10])[CH:8]2[CH2:9][CH:3]1[CH2:4][CH2:5][C:6]2=[CH2:7].[K]>[Fe]>[CH3:7][C:6]1[CH:5]=[CH:4][C:3]([CH:2]([CH3:10])[CH3:1])=[CH:9][CH:8]=1 |^1:10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2CCC(=C)C1C2)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Three

[Compound]

|

Name

|

Montmorillonite-K10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2CCC(=C)C1C2)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Six

[Compound]

|

Name

|

bicyclic compound

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

Montmorillonite-K10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

Nafion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

pinenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

Montmorillonite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

Montmorillonite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

hydrated sodium calcium aluminium magnesium silicate hydroxide (Na,Ca)0

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

33(Al,Mg)2(Si4O10)(OH)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

These novel synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under moderate conditions (100° C., atmospheric pressure)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC(=CC1)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |